Caerulomycin A

Content Navigation

Research on immunosuppression often depends on calcineurin inhibitors that fail to expand regulatory T cells. Caerulomycin A overcomes this by chelating intracellular iron, activating TGF-β-Smad3 signaling to promote Treg expansion, and inhibiting MLR at 10× lower concentration than Cyclosporin A. • ≥98% purity, soluble in DMSO/methanol • Immediate synthetic scaffold for halogen dance derivatization, bypassing multi-step core construction • MIC equals Amphotericin B vs. azole-resistant Candida strains. Ships on blue ice; global delivery available.

CAS Number

Product Name

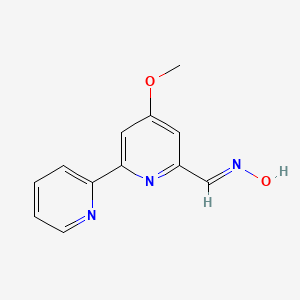

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Caerulomycin A (CAS: 21802-37-9) is a highly specialized 2,2'-bipyridine oxime derivative recognized for its potent metal-chelating, immunosuppressive, and antifungal properties. As a commercially available, high-purity solid (≥98% HPLC), it offers reliable solubility in standard organic solvents such as DMSO and methanol, facilitating seamless integration into both biological assays and synthetic workflows . Unlike generic bipyridines, its specific 4-methoxy-2,2'-bipyridine-6-carboxaldehyde oxime structure allows it to function as a bidentate or tridentate ligand, making it a critical procurement choice for researchers investigating iron-depletion mechanisms, regulatory T cell (Treg) expansion, or the synthesis of complex bipyridine analogs .

Substituting Caerulomycin A with standard immunosuppressants (such as Cyclosporin A or Tacrolimus) or generic bipyridine chelators fundamentally compromises experimental integrity and synthetic efficiency. While calcineurin inhibitors broadly suppress immune responses, Caerulomycin A operates through a distinct iron-chelating mechanism that actively promotes regulatory T cell (Treg) generation via TGF-β-Smad3 signaling while suppressing effector T cells[1]. Furthermore, in synthetic chemistry, attempting to build its specific functionalization pattern from a generic 2,2'-bipyridine core requires multiple complex reaction steps; procuring Caerulomycin A directly provides an advanced, regioselectively functionalized scaffold that immediately enables advanced halogen dance reactions for downstream analog synthesis [2].

Immunosuppressive Potency vs. Cyclosporin A

In comparative immunological assays, Caerulomycin A demonstrates exceptional potency as an immunosuppressant. When evaluated in mixed lymphocyte reaction (MLR) models, Caerulomycin A achieved an equivalent level of proliferation inhibition at a dose 10 times lower than the clinical benchmark, Cyclosporin A (CsA)[1]. This significant quantitative advantage allows researchers to utilize much lower concentrations to achieve targeted suppression of mitogen-stimulated T and B-lymphocytes, thereby reducing the risk of off-target cellular toxicity in sensitive in vitro models[1].

| Evidence Dimension | Inhibition of mixed lymphocyte reaction (MLR) |

| Target Compound Data | Effective inhibition at 0.0003-0.1 µg/mL |

| Comparator Or Baseline | Cyclosporin A (CsA) requiring 10-fold higher dose |

| Quantified Difference | Achieved equivalent proliferation inhibition at a 10-fold lower dose |

| Conditions | In vitro mitogen-stimulated T and B-lymphocyte proliferation assay |

Allows researchers to achieve potent immunosuppression and Treg expansion at significantly lower concentrations, minimizing off-target toxicity in immunological models.

Efficacy Against Fluconazole-Resistant Fungi

Caerulomycin A provides a critical baseline for antifungal research, particularly against drug-resistant strains where standard azoles fail. In standardized NCCLS Macrobroth dilution assays, Caerulomycin A exhibited a Minimum Inhibitory Concentration (MIC) of 0.39 to 1.56 µg/mL against fluconazole-resistant Candida glabrata [1]. This performance not only overcomes azole resistance but also directly matches the MIC values obtained for the benchmark polyene antifungal, Amphotericin B, under identical conditions [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | Caerulomycin A (0.39 - 1.56 µg/mL) |

| Comparator Or Baseline | Fluconazole (Resistant baseline) / Amphotericin B (Comparable efficacy) |

| Quantified Difference | Overcame fluconazole resistance with MIC values directly comparable to Amphotericin B |

| Conditions | NCCLS Macrobroth dilution against pathogenic Candida glabrata strains |

Validates the compound as a high-value positive control or lead scaffold for developing therapies against azole-resistant fungal strains.

Precursor for Bipyridine Synthesis

For synthetic chemists, Caerulomycin A serves as a highly advanced starting material that bypasses the need for de novo bipyridine construction. Its pre-existing 4-methoxy and 6-carboxaldehyde oxime substituents provide precise electronic and steric environments that enable direct 1,2-, 1,3-, and 1,4-halogen dance reactions[1]. Compared to starting from an unsubstituted 2,2'-bipyridine, utilizing Caerulomycin A as a precursor eliminates multiple functionalization steps, directly facilitating the total synthesis of complex analogs like Caerulomycin C[1].

| Evidence Dimension | Synthetic step reduction and regiocontrol |

| Target Compound Data | Caerulomycin A (pre-functionalized scaffold) |

| Comparator Or Baseline | Unsubstituted 2,2'-bipyridine starting materials |

| Quantified Difference | Enables direct halogen dance reactions, bypassing multi-step core construction |

| Conditions | Total synthesis of Caerulomycin C and related bipyridine derivatives |

Procurement of this specific functionalized core saves numerous synthetic steps compared to building the substituted bipyridine scaffold from scratch.

Treg Expansion Models

Due to its ability to inhibit mixed lymphocyte reactions at doses 10-fold lower than Cyclosporin A, Caerulomycin A is a highly efficient choice for in vitro immunology models requiring the specific expansion of Tregs without relying on calcineurin inhibition [1].

Antifungal Scaffold Development

With MIC values matching Amphotericin B against fluconazole-resistant Candida strains, this compound serves as an essential positive control and structural starting point for medicinal chemistry programs targeting azole-resistant pathogens [2].

Bipyridine Ligand Synthesis

Acting as a pre-functionalized scaffold, Caerulomycin A is procured by synthetic laboratories to bypass multi-step core construction, enabling immediate application in halogen dance reactions for the synthesis of novel metal-chelating ligands and Caerulomycin analogs [3].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: KREMER VE. [Effect of antibiotics heliomycin and cerulomycin on vaccinia viruses]. Antibiotiki. 1959 Nov-Dec;4:59-65. Russian. PubMed PMID: 14411928.

3: Zhu Y, Xu J, Mei X, Feng Z, Zhang L, Zhang Q, Zhang G, Zhu W, Liu J, Zhang C. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis. ACS Chem Biol. 2016 Apr 15;11(4):943-52. doi: 10.1021/acschembio.5b00984. Epub 2016 Jan 12. PubMed PMID: 26714051.

4: Lin Q, Zhang G, Li S, Zhang H, Ju J, Zhu W, Zhang C. [Development of a genetic modification system for caerulomycin producer Actinoalloteichus sp. WH1-2216-6]. Wei Sheng Wu Xue Bao. 2011 Aug;51(8):1032-41. Chinese. PubMed PMID: 22097768.

5: Sammakia T, Stangeland EL, Whitcomb MC. Total synthesis of caerulomycin C via the halogen dance reaction. Org Lett. 2002 Jul 11;4(14):2385-8. PubMed PMID: 12098253.

6: Chatterjee DK, Raether W, Iyer N, Ganguli BN. Caerulomycin, an antifungal antibiotic with marked in vitro and in vivo activity against Entamoeba histolytica. Z Parasitenkd. 1984;70(5):569-73. PubMed PMID: 6095553.

7: FUNK A, DIVEKAR PV. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties. Can J Microbiol. 1959 Aug;5:317-21. PubMed PMID: 13825679.

Explore Compound Types